molecular formula C13H7ClFN3O5 B5029601 N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide

N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide

Cat. No. B5029601
M. Wt: 339.66 g/mol
InChI Key: WWLBIDLAESIGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide, also known as EF24, is a synthetic compound that has shown potential in various scientific research applications. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to target multiple signaling pathways, including the NF-κB pathway, the Nrf2 pathway, and the STAT3 pathway. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to inhibit the activation of NF-κB and reduce the production of inflammatory cytokines. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has also been shown to activate the Nrf2 pathway and increase the expression of antioxidant genes. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to inhibit the activation of STAT3 and reduce the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to increase the expression of antioxidant genes and reduce oxidative stress. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has also been shown to reduce the production of inflammatory cytokines and protect against tissue damage. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to inhibit the growth of cancer cells and induce cell death.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has several advantages for lab experiments, including its stability and solubility in various solvents. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has also been shown to have low toxicity and high selectivity for cancer cells. However, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has some limitations, including its poor bioavailability and limited water solubility.

Future Directions

N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has potential future directions in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. Further research is needed to optimize the synthesis method of N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide and improve its bioavailability. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide can also be modified to improve its selectivity and reduce its toxicity. N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide can also be used in combination with other drugs to enhance its therapeutic effects. Overall, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has shown promising potential in various scientific research applications and warrants further investigation.

Synthesis Methods

N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide can be synthesized using different methods, including a one-pot reaction, a multi-step synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the condensation of 3-chloro-4-fluoroaniline and 2,4-dinitrobenzaldehyde in the presence of a base and a solvent. The multi-step synthesis involves the preparation of 2,4-dinitrobenzaldehyde followed by the condensation with 3-chloro-4-fluoroaniline. The microwave-assisted synthesis involves the reaction of 3-chloro-4-fluoroaniline and 2,4-dinitrobenzaldehyde in the presence of a catalyst under microwave irradiation.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been studied for its potential in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to reduce the production of inflammatory cytokines and protect against tissue damage. In neurodegenerative diseases, N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide has been shown to protect against oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2,4-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O5/c14-10-5-7(1-4-11(10)15)16-13(19)9-3-2-8(17(20)21)6-12(9)18(22)23/h1-6H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLBIDLAESIGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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